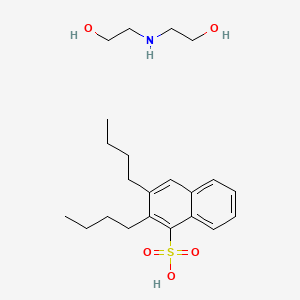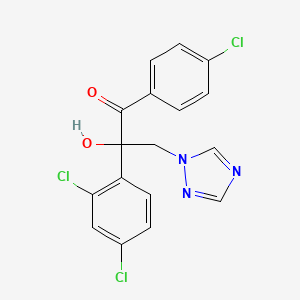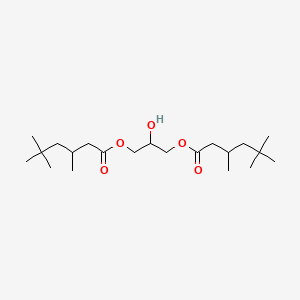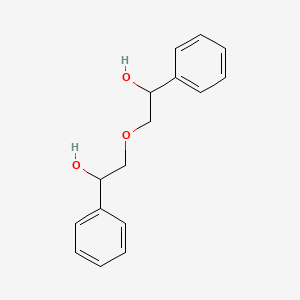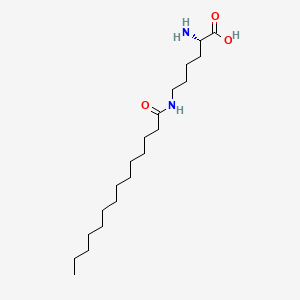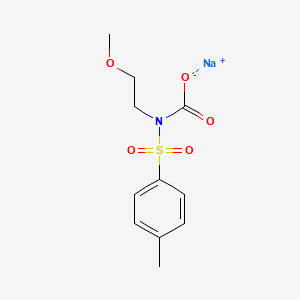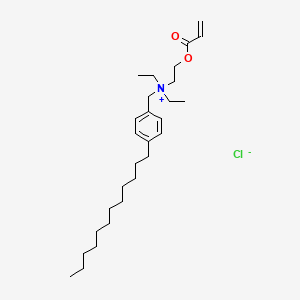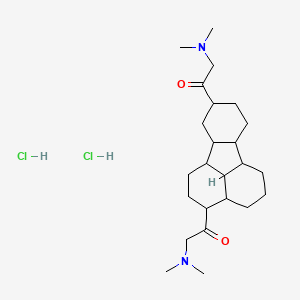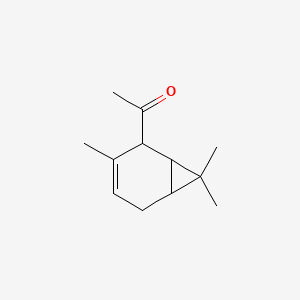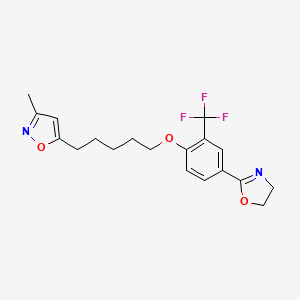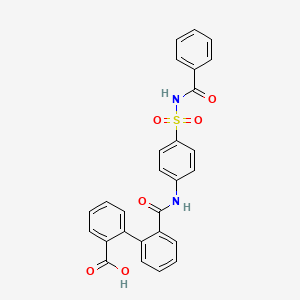
9-Isopropyl-2-methyl-1,5-dioxaspiro(5.5)undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 303-764-6, also known as Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride, is a chemical compound with the molecular formula C9H12ClNO3. This compound is recognized for its applications in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride can be synthesized through a series of chemical reactions. One common method involves the reaction of 3,4-methylenedioxyaniline with ethylene oxide in the presence of a catalyst to form Hydroxyethyl-3,4-methylenedioxyaniline. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
In industrial settings, the production of Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride typically involves large-scale batch reactions. The process is optimized for high yield and purity, often utilizing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .
Analyse Chemischer Reaktionen
Types of Reactions
Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it back to its parent amine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Parent amine and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant and its effects on cellular pathways.
Industry: Utilized in the manufacturing of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and protecting cells from oxidative stress. Additionally, it may interact with enzymes and proteins, modulating their activity and influencing cellular processes .
Vergleich Mit ähnlichen Verbindungen
Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride can be compared with other similar compounds, such as:
Hydroxyethyl-3,4-methylenedioxybenzene: Similar structure but lacks the amine group.
3,4-Methylenedioxyaniline: Parent compound without the hydroxyethyl group.
Hydroxyethyl-3,4-methylenedioxyphenol: Contains a phenol group instead of an amine.
The uniqueness of Hydroxyethyl-3,4-methylenedioxyaniline hydrochloride lies in its specific functional groups, which confer distinct chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
94213-59-9 |
|---|---|
Molekularformel |
C13H24O2 |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
4-methyl-9-propan-2-yl-1,5-dioxaspiro[5.5]undecane |
InChI |
InChI=1S/C13H24O2/c1-10(2)12-4-7-13(8-5-12)14-9-6-11(3)15-13/h10-12H,4-9H2,1-3H3 |
InChI-Schlüssel |
IEETZJSBEFIQRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCOC2(O1)CCC(CC2)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


